molecular formula C13H16N2O B102581 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile CAS No. 15190-12-2

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Cat. No. B102581
CAS RN: 15190-12-2
M. Wt: 216.28 g/mol
InChI Key: CSZHKEHWBYJMGQ-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile" is a chemical of interest due to its structural features and potential applications in various fields, including medicinal chemistry. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing valuable insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the efficient construction of complex structures. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported to yield a novel pyridine derivative with a 40% yield at room temperature . Similarly, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have been synthesized starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, indicating the versatility of pyrrolidinyl-substituted compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using various spectroscopic methods, including 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined, showcasing the planarity between the pyrazole, pyridine, and pyran rings . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and their spatial relationships.

Chemical Reactions Analysis

The reactivity of pyrrolidinyl-substituted compounds is highlighted by their ability to undergo various chemical reactions. For example, the reaction of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives with chloroacetic acid or chloroacetone derivatives leads to mercapto group substitution products . These reactions demonstrate the chemical versatility of the pyrrolidinyl group when attached to a pyridine ring, allowing for the synthesis of a wide range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and solubility of the compounds . The presence of substituents like methoxy groups can influence the electronic properties and reactivity of the molecule, as seen in the synthesis and characterization of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes understanding how to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.


I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!


properties

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHKEHWBYJMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250544
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

CAS RN

15190-12-2
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15190-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163363
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Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
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Record name 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
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